1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene
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Overview
Description
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. It is used in various industrial applications due to its exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene involves multiple steps, typically starting with the fluorination of precursor compounds. One common method involves the reaction of heptafluoropropyl iodide with a suitable pentene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can yield partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which are valuable intermediates in various chemical processes.
Scientific Research Applications
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in drug development due to its unique interactions with biological molecules.
Medicine: Explored as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric effects play a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Uniqueness
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene stands out due to its heptafluoropropoxy group, which imparts unique chemical properties not found in other similar compounds. This structural feature enhances its reactivity and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
137741-06-1 |
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Molecular Formula |
C8F16O |
Molecular Weight |
416.06 g/mol |
IUPAC Name |
1,1,1,3,4,4,5,5,5-nonafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene |
InChI |
InChI=1S/C8F16O/c9-1(3(10,11)6(17,18)19)2(4(12,13)14)25-8(23,24)5(15,16)7(20,21)22 |
InChI Key |
IVTIHCNGYFTZFH-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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